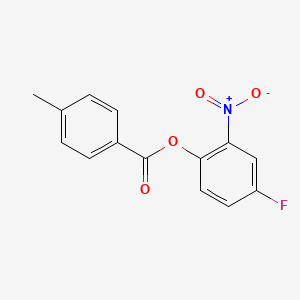

4-Fluoro-2-nitrophenyl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

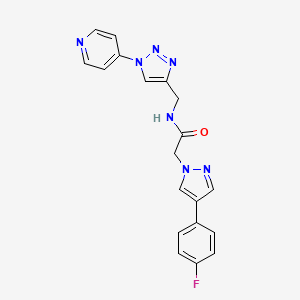

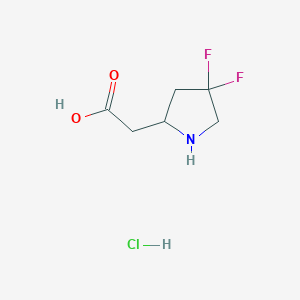

“4-Fluoro-2-nitrophenyl 4-methylbenzoate” is a chemical compound with the molecular formula C14H10FNO4 . It is used in the field of scientific research and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-nitrophenyl 4-methylbenzoate” consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-2-nitrophenyl 4-methylbenzoate” are not available, similar compounds like “4-fluoro-3-nitrophenyl azide” have been used in photoaffinity labeling . The compound can form various products through reactions like C-H insertion .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Practical Synthesis Techniques : A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, emphasizing the challenges and solutions in synthesizing fluorinated compounds. This research could provide insights into synthesis strategies that might be applicable to 4-Fluoro-2-nitrophenyl 4-methylbenzoate, highlighting the importance of efficient, large-scale production methods for specialty chemicals (Qiu et al., 2009).

Photosensitive Protecting Groups : Amit et al. (1974) reviewed the utilization of photosensitive protecting groups in synthetic chemistry, including compounds like 2-nitrobenzyl and 3-nitrophenyl. This review suggests potential applications of 4-Fluoro-2-nitrophenyl 4-methylbenzoate in the development of light-sensitive materials or as a protecting group in photochemical reactions (Amit et al., 1974).

Advanced Oxidation Processes : Qutob et al. (2022) explored the degradation of acetaminophen by advanced oxidation processes (AOPs), revealing the role of nitroaromatic compounds in environmental chemistry. The findings underscore the potential environmental applications of 4-Fluoro-2-nitrophenyl 4-methylbenzoate in water treatment and pollution mitigation (Qutob et al., 2022).

Nucleophilic Aromatic Substitution of the Nitro-Group : Pietra and Vitali (1972) reviewed reactions involving nucleophilic aromatic substitution of the nitro group, providing a foundational understanding of the chemical reactivity of nitroaromatic compounds. This review may offer a theoretical basis for understanding the chemical behavior of 4-Fluoro-2-nitrophenyl 4-methylbenzoate in various organic reactions (Pietra & Vitali, 1972).

Applications in Material Science and Environmental Studies

Fluorinated Liquid Crystals : Hird (2007) discussed the properties and applications of fluorinated liquid crystals, emphasizing the influence of fluorine atoms on material properties. This review could suggest applications of 4-Fluoro-2-nitrophenyl 4-methylbenzoate in the development of advanced materials with unique optical and electronic properties (Hird, 2007).

Radiative Decay Engineering : Lakowicz (2001) introduced the concept of radiative decay engineering (RDE), which involves modifying the emission properties of fluorophores near metallic surfaces. This research could point to potential uses of 4-Fluoro-2-nitrophenyl 4-methylbenzoate in the development of new fluorescent probes or materials for biomedical imaging (Lakowicz, 2001).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-fluoro-4-nitrobenzoate”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, ensure adequate ventilation, and use personal protective equipment .

Mécanisme D'action

Target of Action

The primary targets of 4-Fluoro-2-nitrophenyl 4-methylbenzoate Similar compounds, such as 4-nitrophenyl activated esters, have been used for indirect radiofluorination of biomolecules . This suggests that 4-Fluoro-2-nitrophenyl 4-methylbenzoate may also interact with various biomolecules as its primary targets.

Mode of Action

The mode of action of 4-Fluoro-2-nitrophenyl 4-methylbenzoate It’s known that compounds with similar structures, like 4-nitrophenyl activated esters, can rapidly prepare 18f-labelled acylation synthons in one step . This suggests that 4-Fluoro-2-nitrophenyl 4-methylbenzoate might also interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-2-nitrophenyl 4-methylbenzoate It’s known that similar compounds can be used for the acylation of biomolecules . This suggests that 4-Fluoro-2-nitrophenyl 4-methylbenzoate might affect the pathways related to these biomolecules and their downstream effects.

Propriétés

IUPAC Name |

(4-fluoro-2-nitrophenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-2-4-10(5-3-9)14(17)20-13-7-6-11(15)8-12(13)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZLEUGLYSNQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrophenyl 4-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)

![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)

![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B2559508.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2559512.png)